2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Description
2-Amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-methylbenzoyl group at position 3 and a 2-(trifluoromethyl)phenyl carboxamide substituent at position 1 of the indolizine core. The indolizine scaffold is a bicyclic structure with a six-membered aromatic ring fused to a five-membered ring containing one nitrogen atom.
Properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O2/c1-14-9-11-15(12-10-14)22(31)21-20(28)19(18-8-4-5-13-30(18)21)23(32)29-17-7-3-2-6-16(17)24(25,26)27/h2-13H,28H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJXHTUECMMTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula and has a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological efficacy.
Biological Activity Overview
Research indicates that 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.
Cytotoxicity Studies
Recent in vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which assesses cell viability after treatment with varying concentrations of the compound.
Table 1: IC50 Values of 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5.0 |
| MCF-7 | 4.5 |
| HeLa | 6.0 |
These results indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 cells, suggesting a promising avenue for further research in breast cancer therapeutics.
The mechanism through which this compound exerts its cytotoxic effects involves several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, characterized by increased sub-G1 populations in flow cytometry analyses.
- Cell Cycle Arrest : Treatment with the compound leads to significant cell cycle arrest at the G0/G1 and G2/M phases, indicating disruption of normal cell cycle progression.
- Inhibition of Proliferation : The compound inhibits cellular proliferation through modulation of key signaling pathways involved in cancer growth.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity and therapeutic potential of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent.
- HCT-116 Cell Line Analysis : In another study, it was found that at concentrations above 5 µM, the compound effectively inhibited cell growth and induced apoptosis via caspase activation.
- Combination Therapy Exploration : Preliminary results from combination therapy studies suggest enhanced efficacy when used alongside established chemotherapeutic agents like cisplatin.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Benzoyl Groups: The target’s 4-methylbenzoyl group is less polar than the 4-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) substituents in analogs . Phenyl Groups: The target’s 2-(trifluoromethyl)phenyl group combines hydrophobicity and electronegativity, contrasting with the 4-methoxy (polar) and 2-chloro (electrophilic) groups in and the 4-ethyl (hydrophobic) group in .
Molecular Weight and Solubility :
Example Syntheses:
2-(N-n-Butylcarboxamido)indolizine (187) :
- Method : Indolizine-2-carboxylic acid (176) reacted with n-butylamine using N,N'-dicyclohexylcarbodiimide (DCC) in CH2Cl2.
- Yield : 60% after purification .
2-(N,N-Dimethylcarboxamido)indolizine (185): Method: Methyl indolizine-2-carboxylate (135) treated with dimethylamine in ethanol. Yield: Not quantified but described as successful .
Challenges: Low yields (e.g., 7% for 187 via TFA anhydride activation ) underscore the sensitivity of indolizine derivatives to reaction conditions.
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
